molecular formula C10H6ClF2NO B1419834 3-Chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile CAS No. 1158127-34-4

3-Chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile

Cat. No. B1419834
M. Wt: 229.61 g/mol
InChI Key: IRDROZQKDACOBB-WTKPLQERSA-N
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Description

“3-Chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile” is a chemical compound with the CAS Number: 1158127-34-4 . It has a molecular weight of 229.61 .

Physical and Chemical Properties The compound is a powder at room temperature . Its IUPAC name is (2Z)-3-chloro-3-[3-(difluoromethoxy)phenyl]-2-propenenitrile . The InChI code for this compound is 1S/C10H6ClF2NO/c11-9(4-5-14)7-2-1-3-8(6-7)15-10(12)13/h1-4,6,10H/b9-4- .

Scientific Research Applications

Organic Synthesis Methodologies

Research has shown that derivatives of 3-Chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile can be utilized in the synthesis of complex organic structures. For instance, trimethylenemethane dianion synthons have been applied in the preparation of substituted perhydrofuro[2,3-b]furans, showcasing the molecule's versatility in organic synthesis (Lorenzo, Alonso, & Yus, 2000). Additionally, the E/Z photoisomerization of similar nitrile derivatives has been studied, providing insights into reaction mechanisms via spectroscopy (Chiacchio, Musumarra, & Purrello, 1988).

Charge-Transport and Optical Properties

A comparative study of a novel chalcone derivative, closely related to the chemical structure , has shed light on its electro-optical and charge-transport properties. This research, involving both experimental and theoretical approaches, demonstrates the compound's potential in materials science, particularly in the development of organic electronic devices (Patel, Gandhi, Barot, & Patel, 2016).

Biocatalytic Applications

The asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol using Saccharomyces cerevisiae reductase highlights a biocatalytic application, showcasing the enzyme's high enantioselectivity in producing a chiral intermediate crucial for antidepressant drugs (Choi, Choi, Kim, Uhm, & Kim, 2010).

Materials Science and Photophysics

Investigations into the structural, electro-optical, and charge-transport properties of derivatives have underscored their potential as materials for nonlinear optical applications. Such studies leverage quantum chemical methods to elucidate the mechanisms underlying these properties (Irfan et al., 2015).

Safety And Hazards

For safety information and hazards related to this compound, it’s best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

(Z)-3-chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF2NO/c11-9(4-5-14)7-2-1-3-8(6-7)15-10(12)13/h1-4,6,10H/b9-4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRDROZQKDACOBB-WTKPLQERSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)F)C(=CC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)OC(F)F)/C(=C/C#N)/Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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